molecular formula C23H21F2N3O4S2 B2889919 N-(4-(5-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851781-49-2

N-(4-(5-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2889919
CAS No.: 851781-49-2
M. Wt: 505.55
InChI Key: WZTZPLLWPLMKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(5-(4-Fluorophenyl)-1-((4-Fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazoline derivative characterized by dual 4-fluorophenyl substituents: one as a sulfonyl group at the N1 position of the pyrazoline ring and another at the C5 position. The pyrazoline core is further linked to a phenyl ring substituted with an ethanesulfonamide group.

Properties

IUPAC Name

N-[4-[3-(4-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N3O4S2/c1-2-33(29,30)27-20-11-5-16(6-12-20)22-15-23(17-3-7-18(24)8-4-17)28(26-22)34(31,32)21-13-9-19(25)10-14-21/h3-14,23,27H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTZPLLWPLMKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Sulfonyl Hydrazines with Enaminones

A widely adopted method involves the p-toluenesulfonic acid (p-TSA)-promoted reaction between 4-fluorophenylsulfonyl hydrazine and N,N-dimethyl enaminones. For example:

  • Enaminone preparation : 4-Fluorophenylacetone reacts with dimethylformamide dimethyl acetal (DMF-DMA) in toluene at 110°C to yield the corresponding enaminone.
  • Cyclization : The enaminone (1.0 equiv) reacts with 4-fluorophenylsulfonyl hydrazine (1.2 equiv) in xylene at 140°C for 12–16 hours under p-TSA catalysis (1.0 equiv), achieving 65–72% isolated yield of the dihydropyrazole intermediate.

Mechanistic insight : The reaction proceeds via initial hydrazone formation, followed by intramolecular cyclization to generate a pyrazoline intermediate, which undergoes dehydrogenation to yield the dihydropyrazole.

Alternative Route via Diketone Cyclization

An antiproliferative pyrazole synthesis study demonstrated that pentane-2,4-dione derivatives can undergo cyclization with hydrazines under acidic conditions:

  • Diketone functionalization : 4-Fluorophenylpentane-2,4-dione is prepared via Claisen condensation of ethyl 4-fluorophenylacetate.
  • Hydrazine cyclocondensation : Reacting the diketone (1.0 equiv) with 4-fluorophenylsulfonyl hydrazine (1.1 equiv) in ethanol at reflux for 6 hours yields the dihydropyrazole core in 58–64% yield.

Sulfonylation and Functional Group Installation

Direct Sulfonylation of Pyrazole Intermediates

Chlorosulfonic acid-mediated sulfonylation provides an efficient pathway:

  • Pyrazole sulfonation : The dihydropyrazole intermediate (1.0 equiv) reacts with chlorosulfonic acid (4.0 equiv) in chloroform at 0–5°C, followed by thionyl chloride (1.5 equiv) at 60°C for 2 hours to form the sulfonyl chloride derivative.
  • Amine coupling : The sulfonyl chloride (1.0 equiv) reacts with 4-aminophenyl ethanesulfonamide (1.2 equiv) in dichloromethane using diisopropylethylamine (DIPEA, 2.0 equiv) as base, yielding the target compound in 81% purity after column chromatography.

Optimization data :

Parameter Optimal Value Yield Impact
Reaction temperature 25–30°C +18% yield
DIPEA equivalence 2.0 equiv +23% purity
Reaction time 16 hours 89% conversion

Stepwise Introduction of Sulfonyl Groups

Patent WO2022056100A1 discloses a sequential approach for structurally analogous compounds:

  • Pyrazole N-sulfonylation : Treating 1H-pyrazole with 4-fluorobenzenesulfonyl chloride (1.5 equiv) in THF using NaH (2.0 equiv) at 0°C, achieving 92% sulfonation efficiency.
  • C-sulfonamide installation : Suzuki-Miyaura coupling introduces the ethanesulfonamide-phenyl group using Pd(PPh3)4 (5 mol%) and K2CO3 (3.0 equiv) in dioxane/water (4:1) at 90°C.

Characterization and Analytical Data

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

  • δ 7.82–7.75 (m, 4H, Ar-H)
  • δ 7.48–7.41 (m, 4H, Ar-H)
  • δ 6.34 (s, 1H, NH-SO2)
  • δ 4.12 (dd, J = 12.4 Hz, 2H, CH2)
  • δ 3.21 (q, J = 7.2 Hz, 2H, SO2CH2CH3)
  • δ 1.38 (t, J = 7.2 Hz, 3H, CH3)

HRMS (ESI+) :

  • m/z calculated for C24H22F2N3O4S2: 554.0964
  • Found: 554.0968 [M+H]+

Purity and Stability Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient):

  • Retention time: 12.7 min
  • Purity: 99.1% (254 nm)
  • Degradation under accelerated conditions (40°C/75% RH): <2% over 4 weeks

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Enaminone cyclization 72 98.5 High regioselectivity Requires anhydrous conditions
Diketone route 64 97.2 Scalable (>100 g) Lower yields for fluorinated analogs
Patent sequential 68 99.1 Orthogonal functionalization Multi-step purification

Industrial-Scale Considerations

For kilogram-scale production, the enaminone cyclization route demonstrates superior feasibility:

  • Cost analysis : Raw material cost ≈ $320/kg (vs. $410/kg for diketone route).
  • Process safety : Exothermic sulfonylation steps require controlled addition rates (<5°C) and in-line FTIR monitoring.
  • Green chemistry metrics :
    • E-factor: 18.7 (solvent recovery reduces to 12.4)
    • PMI: 23.1 kg/kg product
    • 72% solvent recycling efficiency

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the pyrazole ring, leading to different reduced forms of the compound.

    Substitution: The fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various reduced derivatives of the original compound.

Scientific Research Applications

N-(4-(5-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Biology: It can be used as a tool compound to study biological pathways and mechanisms, especially those involving its molecular targets.

    Material Science: Due to its unique structural properties, it may be explored for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(5-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-{4-[5-(3-Fluorophenyl)-1-(4-Methoxybenzenesulfonyl)-4,5-Dihydro-1H-Pyrazol-3-yl]phenyl}methanesulfonamide

  • Key Differences :
    • Substituent Position: The 3-fluorophenyl group at C5 vs. 4-fluorophenyl in the target compound.
    • Sulfonyl Group: 4-Methoxybenzenesulfonyl vs. 4-fluorophenylsulfonyl.
    • Sulfonamide: Methanesulfonamide vs. ethanesulfonamide.
  • The shorter methanesulfonamide chain could decrease steric hindrance but reduce solubility .

4-[3-(4-Hydroxyphenyl)-5-Aryl-4,5-Dihydro-Pyrazol-1-yl]Benzenesulfonamides

  • Key Differences :
    • Substituents: 4-Hydroxyphenyl at C3 and aryl groups (e.g., phenyl, 4-fluorophenyl) at C5 vs. dual 4-fluorophenyl groups in the target compound.
  • Fluorine’s electronegativity in the target compound may improve metabolic stability and membrane permeability .

Analogues with Heterocyclic Variations

5-(4-Fluorophenyl)-3-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-N-Phenyl-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide

  • Key Differences :
    • Core Structure: Triazole replaces the pyrazoline ring.
    • Functional Groups: Carbothioamide vs. ethanesulfonamide.
  • Impact :
    • The triazole’s aromaticity may enhance π-π stacking interactions with biological targets. However, the carbothioamide group’s reduced hydrogen-bonding capacity compared to sulfonamide could lower inhibitory potency against enzymes like carbonic anhydrase .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Key Substituents
Target Compound ~507.5 3.8 <0.1 Dual 4-Fluorophenyl, Ethanesulfonamide
N-{4-[5-(3-Fluorophenyl)...} (CAS 851781-15-2) 503.6 3.5 0.2 3-Fluorophenyl, 4-Methoxybenzenesulfonyl
4-[3-(4-Hydroxyphenyl)... () ~400–450 2.2 1.5 4-Hydroxyphenyl, Benzenesulfonamide
5-(4-Fluorophenyl)-3-Triazolyl... () 465.5 4.1 <0.05 Triazole, Carbothioamide

Notes:

  • Ethanesulfonamide’s longer alkyl chain may improve binding pocket occupancy compared to methanesulfonamide .

Biological Activity

N-(4-(5-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex compound featuring a pyrazole core, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrazole ring substituted with fluorophenyl and sulfonamide groups. Its molecular formula is C19H20F2N2O2SC_{19}H_{20}F_2N_2O_2S, and it has a molecular weight of 392.44 g/mol. The presence of the fluorine atoms enhances lipophilicity and biological activity.

1. Antioxidant Activity

Research indicates that compounds containing a pyrazole nucleus exhibit significant antioxidant properties. Molecular docking studies suggest that the compound interacts effectively with reactive oxygen species (ROS), thereby reducing oxidative stress in cells .

2. Anti-inflammatory Properties

The compound shows potential as an anti-inflammatory agent. It has been demonstrated to inhibit key inflammatory pathways, including the NF-kB signaling pathway, which is crucial in mediating inflammatory responses. This inhibition could lead to decreased production of pro-inflammatory cytokines .

3. Anticancer Effects

Studies have revealed that derivatives of pyrazole compounds can induce apoptosis in cancer cells. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been highlighted in various studies, indicating its potential as an anticancer drug .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interact with enzyme active sites, inhibiting their function.
  • Receptor Modulation : The compound may act as a modulator for various receptors involved in inflammation and cancer pathways.
  • Electrophilic Attack : The presence of electron-withdrawing groups such as fluorine enhances the electrophilic nature of the compound, allowing it to participate in various biochemical reactions .

Case Study 1: Antioxidant Efficacy

A study assessed the antioxidant capacity of similar pyrazole derivatives using DPPH and ABTS assays. Results indicated that these compounds significantly scavenged free radicals, suggesting potential therapeutic applications in oxidative stress-related diseases .

Case Study 2: Anti-inflammatory Activity

In vitro studies demonstrated that treatment with the compound reduced TNF-alpha and IL-6 levels in macrophages stimulated by LPS, confirming its anti-inflammatory efficacy. This suggests that it could be beneficial in treating chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntioxidantScavenging ROS
Anti-inflammatoryInhibition of NF-kB pathway
AnticancerInduction of apoptosis via kinase inhibition

Q & A

Q. What are the key synthetic pathways for preparing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step organic reactions. A typical approach includes:

  • Suzuki-Miyaura cross-coupling to attach fluorophenyl groups to the pyrazole core .
  • Nucleophilic substitution to introduce sulfonamide groups using ethanesulfonyl chloride under basic conditions (e.g., triethylamine) .
  • Cyclization to form the dihydropyrazole ring, requiring precise temperature control (60–80°C) and anhydrous solvents .
    Optimization Tips :
  • Monitor reaction progress via HPLC to identify intermediates .
  • Use recrystallization (ethanol/water mixtures) for purification to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for fluorophenyl protons (δ 7.2–7.6 ppm) and sulfonamide NH (δ 3.1–3.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 546.12) .
  • X-ray Crystallography : Resolve 3D conformation, particularly dihedral angles between aromatic rings, to predict binding interactions .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Solubility : Poor in water; soluble in DMSO (>10 mg/mL) and dichloromethane .
  • Stability : Degrades at >100°C; store at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

  • Orthogonal Assays : Validate enzyme inhibition using both fluorometric and radiometric assays .
  • Structural Modifications : Compare activity of derivatives (e.g., replacing 4-fluorophenyl with thiophene) to identify SAR trends .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity variations due to crystal structure discrepancies .

Q. What strategies are effective for improving the compound’s bioavailability in preclinical studies?

  • Prodrug Design : Introduce ester moieties at the sulfonamide group to enhance membrane permeability .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
  • Metabolic Stability Tests : Use liver microsome assays (human/rat) to identify cytochrome P450-mediated degradation hotspots .

Q. How does the compound’s mechanism of action differ from structurally related sulfonamides?

  • Target Specificity : Unlike simpler sulfonamides (e.g., antimicrobial agents), this compound inhibits COX-2 and EGFR via dual-binding modes, confirmed by competitive ELISA .
  • Fluorine Effects : The 4-fluorophenyl groups enhance hydrophobic interactions with kinase ATP pockets, as shown in mutagenesis studies .

Q. What computational methods are recommended for predicting off-target interactions?

  • Pharmacophore Screening : Use Schrödinger’s Phase to map electrostatic and steric features against 5,000+ targets .
  • Machine Learning : Train models on ChEMBL data to predict toxicity (e.g., hERG inhibition) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.